molecular formula C9H10BrNO B8813720 6-Bromochroman-3-amine

6-Bromochroman-3-amine

Cat. No. B8813720
M. Wt: 228.09 g/mol
InChI Key: BUFGYKCIZBYJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07550467B2

Procedure details

To a solution of 6-bromo-3-nitro-chroman (2.18 g, 8.4 mmol) in glacial acetic acid (150 mL) was added zinc dust (11 g, 170 mmol). The mixture was heated to 100° C. for 20 min. The zinc dust was filtered off and washed with CH2Cl2. The solvent was evaporated in vacuo and the residue partitioned between 1N aqueous HCl (40 mL) and CH2Cl2 (40 mL). The aqueous phase was separated and its pH was adjusted to 11 with 2N NaOH, which was then extracted with CH2Cl2 (50 mL×3). The combined organic phase was dried (Na2SO4) and concentrated in vacuo to give 1.2 g (63%) of 6-bromo-chroman-3-ylamine as a brown solid. 1H NMR (300 MHz, CDCl3): δ 7.13 (m, 2H), 6.63 (d, J=7.8Hz, 1H), 4.05 (d, J=10.2Hz, 1H), 3.74 (dd, J=1.5, 6.6 Hz, 1H), 3.31 (br.s, 1H), 2.94 (dd, J=16.2, 6.9 Hz, 1H), 1.35 (br.s, 2H).
Name
6-bromo-3-nitro-chroman
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH:6]([N+:12]([O-])=O)[CH2:5]2>C(O)(=O)C.[Zn]>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH:6]([NH2:12])[CH2:5]2

Inputs

Step One
Name
6-bromo-3-nitro-chroman
Quantity
2.18 g
Type
reactant
Smiles
BrC=1C=C2CC(COC2=CC1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
11 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The zinc dust was filtered off
WASH
Type
WASH
Details
washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between 1N aqueous HCl (40 mL) and CH2Cl2 (40 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
was then extracted with CH2Cl2 (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CC(COC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.